Enhanced Lipophilicity (XLogP3) Relative to the Unsubstituted Phenoxy Analog
The addition of a methyl group at the para position increases the compound's predicted lipophilicity compared to the unsubstituted 2-phenoxyethanethioamide. This difference is critical for tuning membrane permeability and protein binding [1][2].
| Evidence Dimension | Lipophilicity (Predicted XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 2-Phenoxyethanethioamide: 1.4 |
| Quantified Difference | ΔXLogP3 = +0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A higher XLogP3 value indicates increased hydrophobicity, which is a primary determinant for passive membrane diffusion and target engagement in cellular assays; the quantifiable difference justifies selection for specific logP optimization campaigns.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 7745454, 2-(4-Methylphenoxy)ethanethioamide. https://pubchem.ncbi.nlm.nih.gov/compound/35370-83-3. (Accessed April 23, 2026). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 2746050, 2-Phenoxyethanethioamide. https://pubchem.ncbi.nlm.nih.gov/compound/35370-80-0. (Accessed April 23, 2026). View Source
